molecular formula CH2INS B14612184 Carbamothioyl iodide CAS No. 60253-81-8

Carbamothioyl iodide

Cat. No.: B14612184
CAS No.: 60253-81-8
M. Wt: 187.01 g/mol
InChI Key: SXDFCRJNKXIHAJ-UHFFFAOYSA-N
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Description

Carbamothioyl iodide is an organosulfur compound that contains a carbon-sulfur (C-S) bond and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamothioyl iodide can be synthesized through a catalytic route involving isocyanides, elemental sulfur, and aryl iodides. The reaction involves two consecutive C-S bond formations and proceeds through an iminium species . Another method involves the copper-catalyzed thiocarboxamidation of aryl iodides .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Carbamothioyl iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamothioyl iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamothioyl iodide involves its interaction with molecular targets through the formation of C-S bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Carbamothioyl iodide can be compared with other similar compounds, such as:

    Thiourea: Both compounds contain sulfur and can form C-S bonds, but thiourea lacks the iodine atom.

    Thioacetamide: Similar to this compound, thioacetamide contains a C-S bond but has different reactivity and applications.

    Sulfonamides: These compounds also contain sulfur and are used in various chemical and biological applications, but they have a different structural framework.

Properties

CAS No.

60253-81-8

Molecular Formula

CH2INS

Molecular Weight

187.01 g/mol

IUPAC Name

carbamothioyl iodide

InChI

InChI=1S/CH2INS/c2-1(3)4/h(H2,3,4)

InChI Key

SXDFCRJNKXIHAJ-UHFFFAOYSA-N

Canonical SMILES

C(=S)(N)I

Origin of Product

United States

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